

Applications of 3-O-(2'',3''-Dimethylbutanoyl)-13-O-decanoylingenol in cancer research

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Compound of Interest

Compound Name: 3-O-(2'',3''-Dimethylbutanoyl)-13-O-decanoylingenol

Cat. No.: B15582091

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Application Notes and Protocols for Ingenol Esters in Cancer Research

A Focus on Ingenol Mebutate, a Close Analog of **3-O-(2'',3''-Dimethylbutanoyl)-13-O-decanoylingenol**

Note to the Reader: As of the current date, publicly available research on the specific anticancer applications of **3-O-(2'',3''-Dimethylbutanoyl)-13-O-decanoylingenol** is limited. The following application notes and protocols are based on the extensive research conducted on its close structural analog, Ingenol Mebutate (IM), also known as ingenol-3-angelate (I3A) or PEP005. IM is a well-characterized diterpene ester from the Euphorbia species and serves as a representative model for the potent biological activities of this compound class in oncology.

Application Notes

Introduction

Ingenol Mebutate (IM) is a potent activator of Protein Kinase C (PKC) and has demonstrated significant preclinical and clinical activity against various forms of cancer, particularly non-melanoma skin cancers.[1][2] Its mechanism of action is multifaceted, involving both direct cytotoxicity to cancer cells and the induction of a robust inflammatory response that contributes to tumor clearance.[3] These dual mechanisms make IM and related ingenol esters compelling molecules for cancer research and drug development.

Mechanism of Action

The anticancer effects of Ingenol Mebutate are primarily attributed to two interconnected pathways:

- **Direct Cytotoxicity:** IM induces rapid necrotic cell death in cancer cells.[4] This is initiated by the disruption of mitochondrial membrane potential and swelling of mitochondria.[4] This direct cell-killing effect is often observed at higher concentrations of the compound.
- **Immune-Mediated Cytotoxicity:** At lower concentrations, IM acts as a potent activator of Protein Kinase C (PKC), particularly the PKC δ isoform.[5] Activation of PKC δ triggers a downstream signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway, which is involved in the regulation of apoptosis.[6] This activation also leads to an inflammatory response characterized by the release of cytokines and the recruitment of immune cells, such as neutrophils, which further contribute to the elimination of residual tumor cells.[3]

Preclinical and Clinical Landscape

Preclinical studies have demonstrated the efficacy of Ingenol Mebutate against a range of cancer cell lines, including pancreatic, colorectal, and various epithelial cancers.[2] Clinically, a topical formulation of IM has been approved for the treatment of actinic keratosis, a precursor to squamous cell carcinoma.[6] Research is ongoing to explore its potential in treating other solid tumors. However, its clinical application has been associated with intense local skin reactions, which is a consideration for its therapeutic development.[2]

Quantitative Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of Ingenol Mebutate and other ingenol derivatives against various human cancer cell lines.

Compound/Analog	Cancer Cell Line	Cancer Type	IC50 Value	Reference
Ingenol Mebutate (IM)	Panc-1	Pancreatic Cancer	43.1 ± 16.8 nM (72h)	
Ingenol-3-dodecanoate (IngC)	Esophageal Cancer Cell Lines	Esophageal Cancer	~6.6-fold more potent than IM	
3-O-angeloyl-20-O-acetyl ingenol (AAI)	K562	Chronic Myeloid Leukemia	~1 µM	
Ingenol Mebutate (IM)	A2058	Human Melanoma	~38 µM (24h)	[7]
Ingenol Mebutate (IM)	HT144	Human Melanoma	~46 µM (24h)	[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of ingenol esters on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ingenol Mebutate (or other ingenol ester) stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of Ingenol Mebutate in complete medium from the stock solution.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 20 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
- Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of PKC δ and ERK Phosphorylation

This protocol is for assessing the activation of the PKC/MAPK signaling pathway.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Ingenol Mebutate
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-PKC δ , anti-PKC δ , anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate

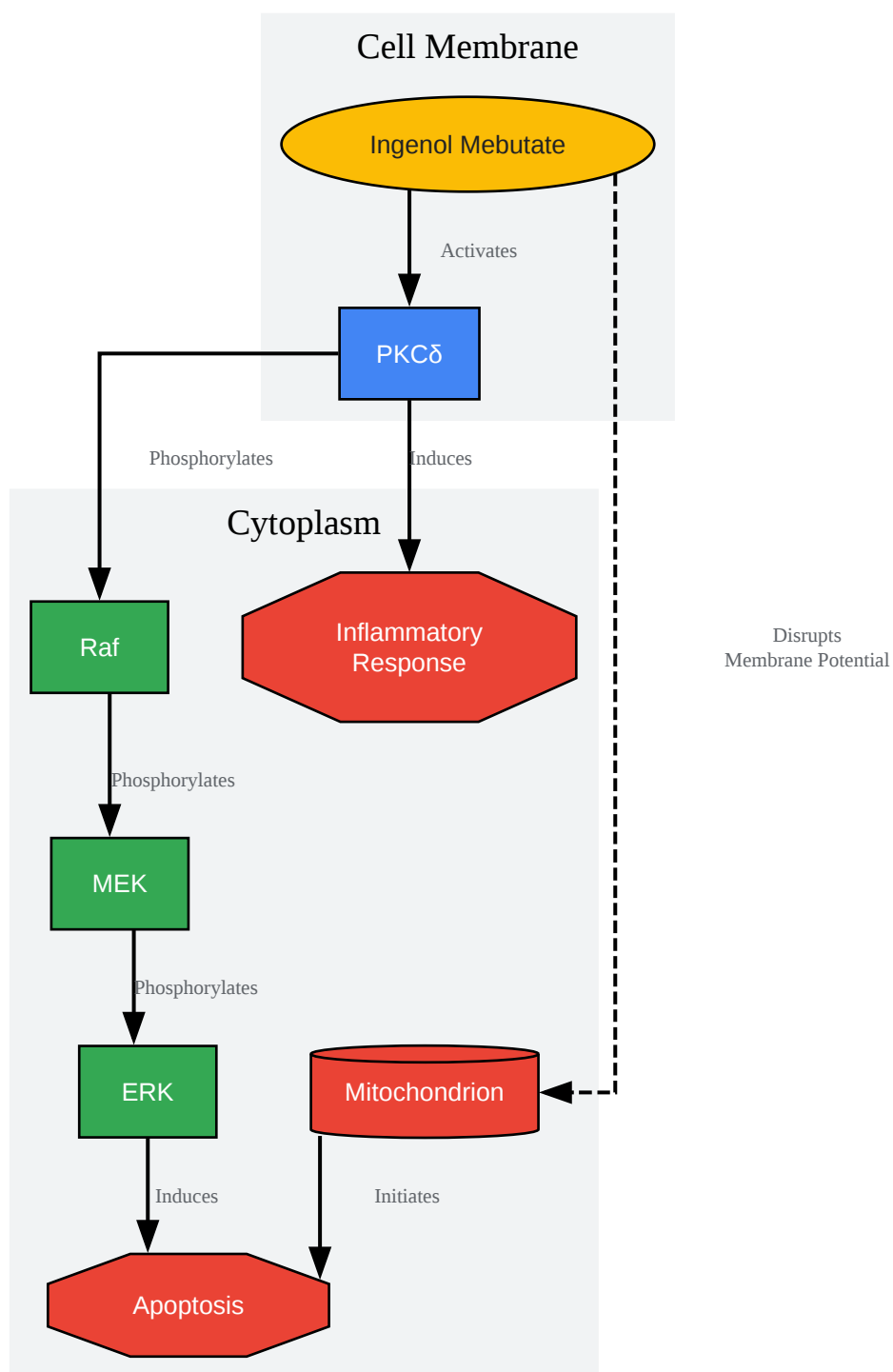
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with Ingenol Mebutate at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Collect the lysates and centrifuge to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.

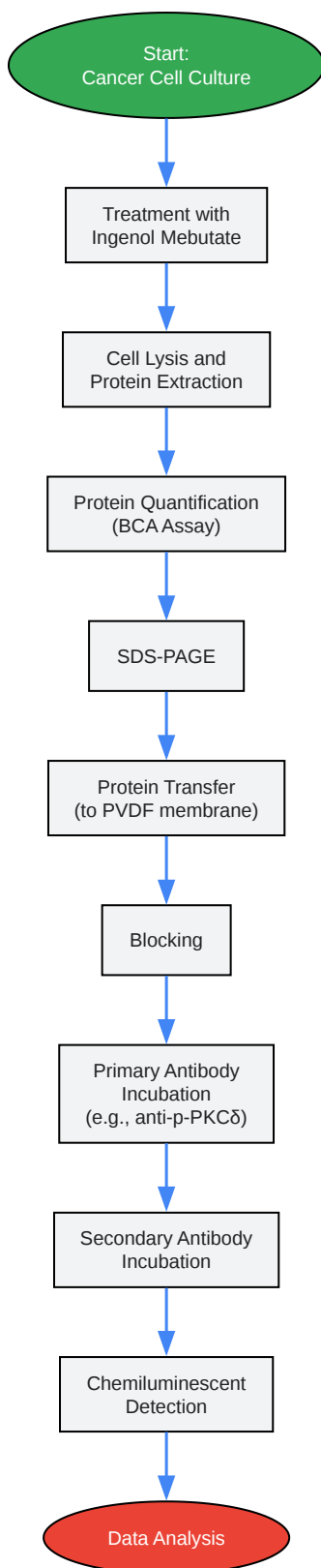
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities to determine the levels of protein phosphorylation.

Visualizations



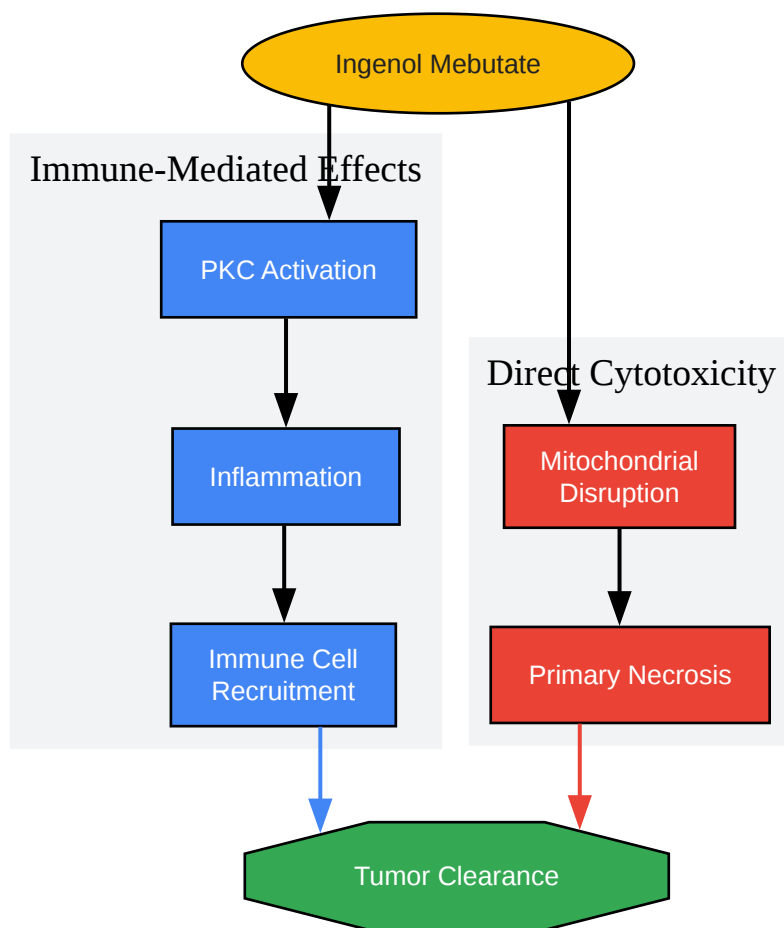
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Caption: Signaling pathway of Ingenol Mebutate in cancer cells.



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Caption: Experimental workflow for Western Blot analysis.



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